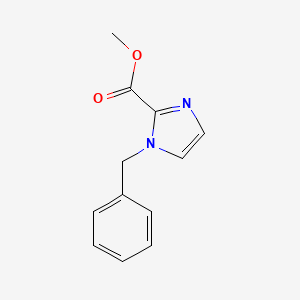
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol is an organic compound characterized by the presence of a chloro, fluoro, and methyl substituent on a phenyl ring, along with an ethanol group
Vorbereitungsmethoden
The synthesis of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification: The ethanol group can react with carboxylic acids to form esters under acidic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include the corresponding ketones, alkanes, and esters.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The ethanol group may also play a role in its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanol can be compared with similar compounds such as:
1-(6-Chloro-2-fluoro-3-methylphenyl)ethanone: The ketone form of the compound, which has different reactivity and applications.
1-(6-Chloro-2-fluoro-3-methylphenyl)methanol: A similar compound with a methanol group instead of ethanol, which may have different solubility and reactivity.
1-(6-Chloro-2-fluoro-3-methylphenyl)propane: An alkane derivative with different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(6-chloro-2-fluoro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-5-3-4-7(10)8(6(2)12)9(5)11/h3-4,6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMWUVINQHPDRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(C)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)


![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)







